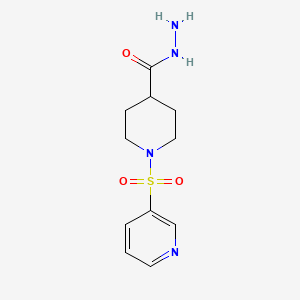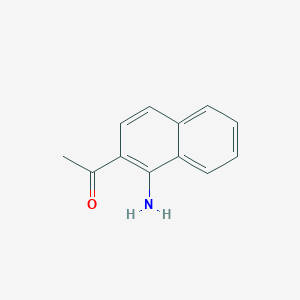
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)cyclopropanesulfonamide” is a complex organic compound that contains a thiophene ring, a furan ring, and a cyclopropane ring . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of “N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)cyclopropanesulfonamide” is complex, containing a thiophene ring, a furan ring, and a cyclopropane ring . Thiophene is a five-membered heterocycle that contains one sulfur as a heteroatom with the formula C4H4S . Furan is a five-membered heterocycle containing an oxygen atom .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)cyclopropanesulfonamide, also known as N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}cyclopropanesulfonamide:
Antibacterial Agents
Furan derivatives, including N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)cyclopropanesulfonamide, have shown significant potential as antibacterial agents. These compounds can inhibit the growth of both gram-positive and gram-negative bacteria, making them valuable in the development of new antibiotics to combat resistant bacterial strains . The unique structure of this compound allows it to interact with bacterial cell walls and disrupt essential processes, leading to bacterial cell death.
Antifungal Applications
This compound also exhibits promising antifungal properties. It can be used to develop treatments for fungal infections, particularly those caused by resistant strains. The furan and thiophene moieties in the compound contribute to its ability to inhibit fungal growth by interfering with the synthesis of essential fungal cell components .
Anticancer Research
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)cyclopropanesulfonamide has been investigated for its potential anticancer properties. The compound can induce apoptosis (programmed cell death) in cancer cells, making it a candidate for the development of new cancer therapies. Its ability to selectively target cancer cells while sparing healthy cells is particularly advantageous .
Anti-inflammatory Agents
The compound’s structure allows it to act as an anti-inflammatory agent. It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation in various conditions. This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease .
Epoxy Resin Synthesis
In materials science, N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)cyclopropanesulfonamide can be used in the synthesis of epoxy resins. These resins are valuable in the production of high-performance materials due to their excellent mechanical properties and chemical resistance. The incorporation of furan derivatives into epoxy resins can enhance their thermal stability and mechanical strength .
Organic Electronics
The compound’s unique electronic properties make it suitable for use in organic electronics. It can be used in the development of organic semiconductors, which are essential components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Its ability to conduct electricity and its stability under various conditions are key advantages .
Fungicidal Activity
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)cyclopropanesulfonamide has shown fungicidal activity against various plant pathogens. This makes it a valuable compound in agricultural research for the development of new fungicides to protect crops from fungal diseases. Its effectiveness against a broad spectrum of fungi can help improve crop yields and reduce losses .
Molecular Mechanistic Studies
The compound is also used in molecular mechanistic studies to understand its interactions with biological targets. These studies can provide insights into the compound’s mode of action, helping to optimize its efficacy and reduce potential side effects. Understanding these mechanisms is crucial for the development of more effective and safer drugs .
These applications highlight the versatility and potential of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)cyclopropanesulfonamide in various fields of scientific research. Each application leverages the unique chemical properties of the compound to address specific challenges and opportunities in medicine, materials science, and agriculture.
Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives Synthesis and Properties of Furan Derivatives for Epoxy Resins Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Theoretical and molecular mechanistic investigations of novel (3-(furan)
Future Directions
Thiophene-based analogs continue to attract interest due to their potential as biologically active compounds . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . This could involve the design and discovery of new drug molecules that offer some of the greatest hopes for success in the present and future epoch .
properties
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S2/c15-19(16,12-2-3-12)14-7-5-11-1-4-13(18-11)10-6-8-17-9-10/h1,4,6,8-9,12,14H,2-3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNLSXRTMCKCEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)cyclopropanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

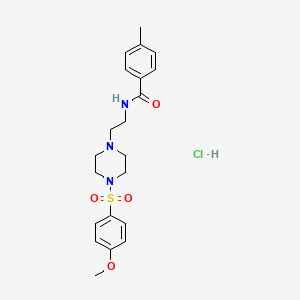
![3-[(4-Chlorophenyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2477036.png)
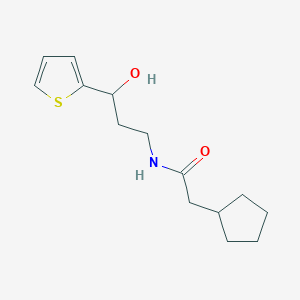
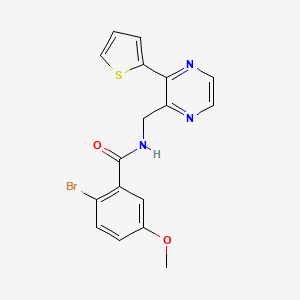
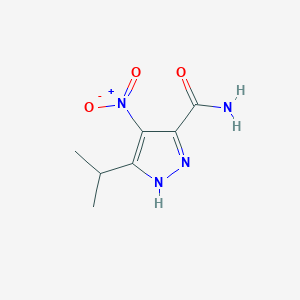
![[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B2477045.png)
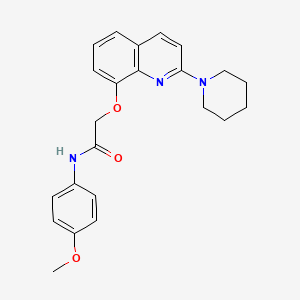
![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2477050.png)

![2-[(1H-indazol-7-ylamino)methyl]phenol](/img/structure/B2477053.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2477055.png)
